molecular formula C22H28N2O3 B11998473 Tert-butyl (1S)-2-(dibenzylamino)-1-methyl-2-oxoethylcarbamate

Tert-butyl (1S)-2-(dibenzylamino)-1-methyl-2-oxoethylcarbamate

Cat. No.: B11998473
M. Wt: 368.5 g/mol
InChI Key: XUAPWIHHELQHGD-KRWDZBQOSA-N
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Description

Tert-butyl (1S)-2-(dibenzylamino)-1-methyl-2-oxoethylcarbamate is a complex organic compound that features a tert-butyl group, a dibenzylamino group, and a carbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (1S)-2-(dibenzylamino)-1-methyl-2-oxoethylcarbamate typically involves the reaction of tert-butyl carbamate with a suitable dibenzylamino precursor under controlled conditions. One common method involves the use of tert-butyl hydroperoxide as an oxidizing agent to facilitate the formation of the desired ester . The reaction is usually carried out in the presence of a catalyst, such as Bu4NI, to enhance the efficiency of the process .

Industrial Production Methods: Industrial production of tert-butyl esters, including this compound, often employs flow microreactor systems. These systems offer a more efficient, versatile, and sustainable approach compared to traditional batch processes . The use of flow microreactors allows for precise control over reaction conditions, leading to higher yields and reduced waste.

Chemical Reactions Analysis

Types of Reactions: Tert-butyl (1S)-2-(dibenzylamino)-1-methyl-2-oxoethylcarbamate can undergo various chemical reactions, including oxidation, reduction, and substitution. The presence of the tert-butyl group makes it particularly susceptible to oxidation reactions .

Common Reagents and Conditions: Common reagents used in the reactions of this compound include tert-butyl hydroperoxide for oxidation and various catalysts to facilitate the reactions . The reactions are typically carried out under controlled temperature and pressure conditions to ensure optimal yields.

Major Products: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield tert-butyl esters, while substitution reactions can produce a variety of derivatives .

Scientific Research Applications

Tert-butyl (1S)-2-(dibenzylamino)-1-methyl-2-oxoethylcarbamate has several scientific research applications, particularly in the fields of chemistry and biology. Its unique structural properties make it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies .

Mechanism of Action

The mechanism of action of tert-butyl (1S)-2-(dibenzylamino)-1-methyl-2-oxoethylcarbamate involves its interaction with specific molecular targets and pathways. The tert-butyl group plays a crucial role in modulating the reactivity and stability of the compound, while the dibenzylamino group can interact with various biological targets . The exact molecular targets and pathways involved depend on the specific application and context of use.

Properties

Molecular Formula

C22H28N2O3

Molecular Weight

368.5 g/mol

IUPAC Name

tert-butyl N-[(2S)-1-(dibenzylamino)-1-oxopropan-2-yl]carbamate

InChI

InChI=1S/C22H28N2O3/c1-17(23-21(26)27-22(2,3)4)20(25)24(15-18-11-7-5-8-12-18)16-19-13-9-6-10-14-19/h5-14,17H,15-16H2,1-4H3,(H,23,26)/t17-/m0/s1

InChI Key

XUAPWIHHELQHGD-KRWDZBQOSA-N

Isomeric SMILES

C[C@@H](C(=O)N(CC1=CC=CC=C1)CC2=CC=CC=C2)NC(=O)OC(C)(C)C

Canonical SMILES

CC(C(=O)N(CC1=CC=CC=C1)CC2=CC=CC=C2)NC(=O)OC(C)(C)C

Origin of Product

United States

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